molecular formula C11H13BN2O5 B572690 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1227700-45-9

2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B572690
CAS No.: 1227700-45-9
M. Wt: 264.044
InChI Key: WBXOGDARCSEVBF-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex boron-containing compounds.

Biology

In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.

Medicine

In medicinal chemistry, it is investigated for its potential as a drug candidate due to its ability to interact with biological targets through its boron center.

Industry

In industry, this compound is used in the development of new materials, such as boron-containing polymers and catalysts for organic synthesis.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

The compound, also known as “2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione”, is a boronic acid derivative protected with methyliminodiacetic acid (MIDA). This protection allows the compound to remain stable under standard Suzuki-Miyaura coupling conditions . The MIDA boronate also provides prolonged shelf life and stability to typically unstable boronic acid derivatives .

Biochemical Pathways

Boronic acids and their derivatives, such as the mida boronates, are widely used in the suzuki-miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic synthesis and is widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their specific structures .

Result of Action

The use of boronic acids and their derivatives in suzuki-miyaura cross-coupling reactions can lead to the formation of various organic compounds, which can have diverse biological activities .

Action Environment

The action, efficacy, and stability of “6-Methoxypyridine-2-boronic acid MIDA ester” can be influenced by various environmental factors. For instance, the stability of MIDA boronates is enhanced compared to typical boronic acids, allowing for selective and iterative cross-coupling sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 6-methoxypyridine, is first functionalized to introduce a suitable leaving group, such as a halide or a tosylate.

    Cyclization: The functionalized pyridine derivative undergoes a cyclization reaction with a boronic acid or boronate ester in the presence of a base, such as sodium hydride or potassium carbonate, to form the boron-containing heterocycle.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides or other reduced boron species.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Boronic acids, borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxypyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione: Lacks the methyl group, which may affect its reactivity and binding properties.

    2-(6-Methoxypyridin-2-yl)-6-ethyl-1,3,6,2-dioxazaborocane-4,8-dione: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

Uniqueness

2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects that can be fine-tuned for various applications in chemistry, biology, and industry.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(6-methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O5/c1-14-6-10(15)18-12(19-11(16)7-14)8-4-3-5-9(13-8)17-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXOGDARCSEVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746397
Record name 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227700-45-9
Record name 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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